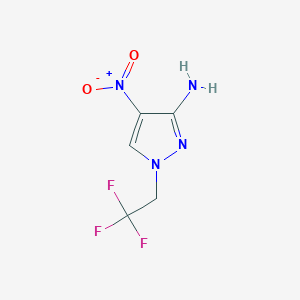
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of nitro-substituted pyrazoles This compound is characterized by the presence of a nitro group (-NO2) and a trifluoroethyl group (-CF3CH2-) attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides (e.g., trifluoroethyl bromide) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can undergo reduction reactions to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Reduction: 4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)-benzene
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
Comparison: 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of both a nitro group and a trifluoroethyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C5H5F3N4O2 |
|---|---|
Peso molecular |
210.11 g/mol |
Nombre IUPAC |
4-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-1-3(12(13)14)4(9)10-11/h1H,2H2,(H2,9,10) |
Clave InChI |
PMEUKLPMYOWYFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CC(F)(F)F)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11737748.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737760.png)
![2-(4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737764.png)
![2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11737770.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737778.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11737782.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737788.png)
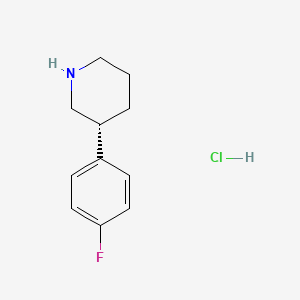
![1-(Difluoromethyl)-n-[(1,4-dimethyl-1h-pyrazol-5-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11737800.png)
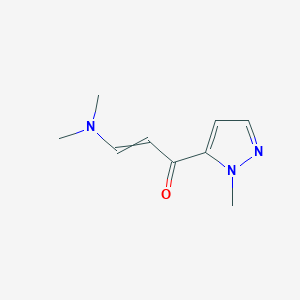
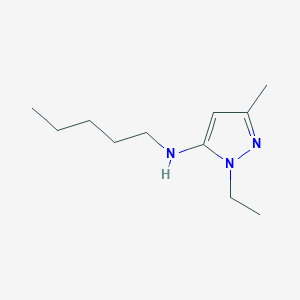
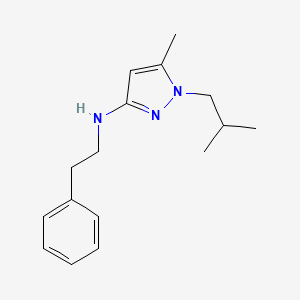
![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737813.png)
![Methyl 2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B11737823.png)
